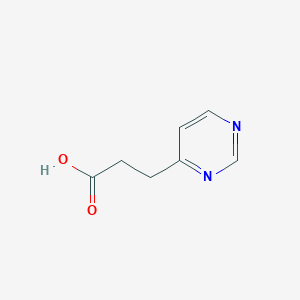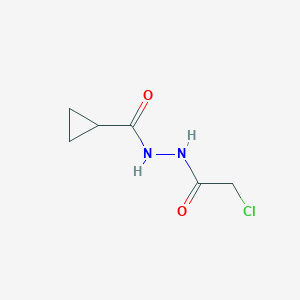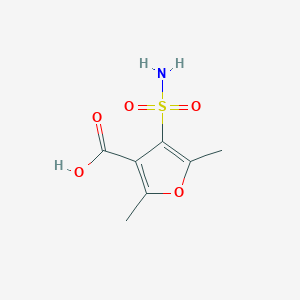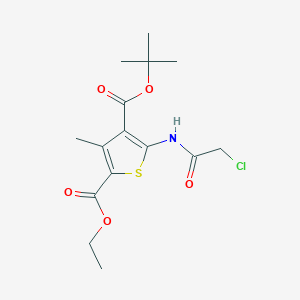![molecular formula C9H9NO2S B1439099 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 924643-45-8](/img/structure/B1439099.png)
4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid” is a cell-permeable thienopyrrole compound . It has been found to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . It has no activity towards D-aspartate oxidase (DDO), P450 enzymes CYP3A4/2D6/3C9, and a panel of over 150 other enzymes, receptors, and ion channels .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-thiophene formaldehyde and diazoacetic ester as raw materials . The synthesis is carried out under normal temperature conditions . Alternatively, 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid can be used as a starting material and reacted with ethanol to produce "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thienopyrrole core . This core is substituted with various groups to yield different derivatives . The structure of the compound is further characterized by the presence of a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its synthesis from 2-thiophene formaldehyde and diazoacetic ester . Additionally, it can be synthesized from 4H-thiazole [3,2-B] pyrrole-5-carboxylic acid through a reaction with ethanol .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives
A study by Torosyan et al. (2018) describes the synthesis of various N-substituted derivatives of 4H-thieno[3,2-b]pyrrole-5-carboxylic acids. These derivatives are synthesized using reactions with different agents like EtNH2 and indole sodium salt, providing a range of respective amides (Torosyan et al., 2018).
Fused Heterocycles Synthesis
Ergun et al. (2014) reported the synthesis of novel compounds, including 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide, starting from corresponding acid derivatives. This demonstrates the versatility of 4-Ethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in synthesizing fused heterocyclic structures (Ergun et al., 2014).
Electropolymerization
Lengkeek et al. (2010) explored the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, demonstrating the potential of thieno[3,2-b]pyrrole derivatives in the field of electropolymerizable materials (Lengkeek et al., 2010).
Acylation Processes
Yarovenko et al. (2003) studied the influence of catalysts and solvents on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, contributing to the understanding of regioselective acylation processes in this chemical class (Yarovenko et al., 2003).
Photochromic Compounds Synthesis
Krayushkin et al. (2002) synthesized thienopyrrole-based photochromes, highlighting the use of this compound in creating photoresponsive materials (Krayushkin et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid are the D-amino acid oxidase (DAO) in CHO cells . This compound potently inhibits the cellular activity of transfected DAO .
Mode of Action
This compound interacts with its targets by inhibiting the activity of DAO . This inhibition is potent, with an IC50 against human and rat DAO of 145 and 114 nM, respectively .
Biochemical Pathways
The inhibition of DAO by this compound affects the biochemical pathways involving DAO . DAO is involved in the metabolism of D-amino acids, including the neurotransmitter D-serine . By inhibiting DAO, this compound can potentially affect the levels of D-serine and other D-amino acids in the body .
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to reach its target. This property could potentially enhance its bioavailability.
Result of Action
The inhibition of DAO by this compound can lead to changes in the levels of D-amino acids in the body . This could potentially have various molecular and cellular effects, depending on the specific roles of these D-amino acids.
Biochemical Analysis
Biochemical Properties
4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to potently inhibit the cellular activity of transfected D-amino acid oxidase (DAO) in CHO cells, with an IC50 of 145 nM against human DAO and 114 nM against rat DAO . This compound exhibits no activity towards D-aspartate oxidase (DDO) and P450 enzymes CYP3A4/2D6/3C9, indicating its selectivity . The interactions of this compound with these enzymes suggest its potential utility in modulating biochemical pathways involving DAO.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting DAO activity, which can impact cell signaling pathways and gene expression. The inhibition of DAO by this compound leads to alterations in cellular metabolism, particularly in the metabolism of D-amino acids . These changes can affect cellular homeostasis and potentially lead to therapeutic applications in conditions where DAO activity is dysregulated.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of DAO, preventing the enzyme from catalyzing the oxidation of D-amino acids . This inhibition is selective, as the compound does not affect other enzymes such as DDO or P450 enzymes . The binding interactions of this compound with DAO are crucial for its inhibitory activity and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of DAO, affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DAO without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and homeostasis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the oxidation of D-amino acids. The compound interacts with DAO, inhibiting its activity and thereby affecting the metabolism of D-amino acids . This interaction can lead to changes in metabolic flux and metabolite levels, which are important for maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on DAO . Targeting signals and post-translational modifications may influence the localization of the compound, enhancing its efficacy in modulating biochemical pathways.
Properties
IUPAC Name |
4-ethylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYHKRSVVAJTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)

![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)
